
1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Benzhydrylpiperazin-1-yl)-3-(cyclopentyloxy)propan-2-ol dihydrochloride, also known as BPPOP, is a chemical compound that has been widely studied for its potential therapeutic applications. BPPOP is a selective dopamine D3 receptor antagonist and has been investigated for its potential use in treating drug addiction and other psychiatric disorders. In
Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis of derivatives and analogs of benzhydrylpiperazine and related compounds for various applications. For instance, studies have demonstrated the synthesis of novel pyridine and pyrazole derivatives, utilizing benzhydrylpiperazine as a core structure or starting point. These synthesized compounds have been evaluated for their antimicrobial activities, showcasing the potential of benzhydrylpiperazine derivatives in developing new antibacterial and antifungal agents (Patel & Agravat, 2007); (Patel, Agravat, & Shaikh, 2011).
Pharmacological Applications
The compound has been utilized in the synthesis of nootropic agents, indicating its role in creating compounds that may enhance cognitive functions. Derivatives synthesized from benzhydrylpiperazine have been tested for nootropic activity, showing the compound's potential in contributing to the development of treatments for cognitive disorders (Valenta, Urban, Taimr, & Polívka, 1994).
Bioactivity and Mechanistic Studies
Research has also delved into the mechanistic aspects and bioactivity of derivatives, exploring their interactions with biological targets. For example, studies on arylpiperazine derivatives, including those related to benzhydrylpiperazine, have explored their binding mechanisms with specific receptors, offering insights into their potential therapeutic applications (Xu, Shao, Xu, Jiang, & Yuan, 2016). Additionally, the synthesis and evaluation of benzhydrylpiperazine derivatives as antidepressants have been conducted, highlighting the compound's significance in the search for new treatments for depression (Martínez-Esparza et al., 2001).
Structural Analysis and Optimization
Structural analysis, such as X-ray crystallography and molecular docking studies, has been utilized to understand the compound's interactions at the molecular level, providing a foundation for the design of more selective and potent derivatives. These studies contribute to the optimization of compounds for specific pharmacological targets, enhancing their therapeutic potential (Xu et al., 2016).
properties
IUPAC Name |
1-(4-benzhydrylpiperazin-1-yl)-3-cyclopentyloxypropan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2.2ClH/c28-23(20-29-24-13-7-8-14-24)19-26-15-17-27(18-16-26)25(21-9-3-1-4-10-21)22-11-5-2-6-12-22;;/h1-6,9-12,23-25,28H,7-8,13-20H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZIVDISEHEYRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCC(CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

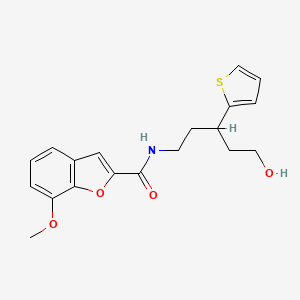
![N-Methyl-N-[(6-oxo-1H-pyridin-2-yl)methyl]sulfamoyl fluoride](/img/structure/B2601937.png)
![Benzo[d]thiazol-2-yl(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2601938.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2601945.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2601946.png)
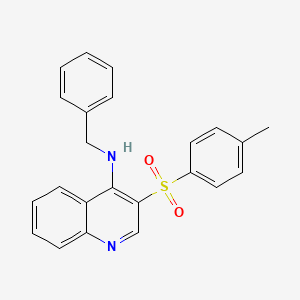
![2-(2-((4-Methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2601949.png)
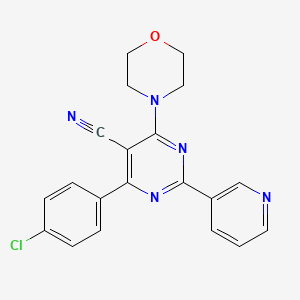
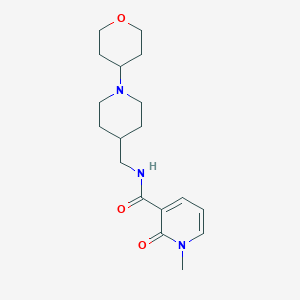

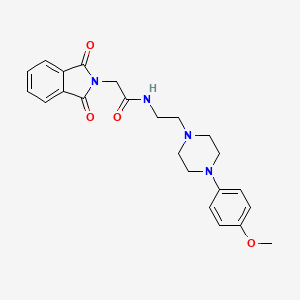
![(5Z)-5-[[2-(2-hydroxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2601955.png)
